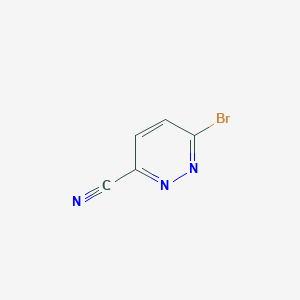
2-(piperazin-1-yl)quinoline dihydrochloride
Overview
Description
Quipazine Dihydrochloride is a chemical compound belonging to the piperazine group. It is primarily known for its role as a serotonergic drug, which means it interacts with serotonin receptors in the brain. Initially developed as a potential antidepressant, Quipazine Dihydrochloride has found extensive use in scientific research, particularly in studies related to serotonin’s role in various physiological and psychological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quipazine Dihydrochloride is synthesized through a reaction between 2-chloroquinoline and piperazine. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 2-chloroquinoline in ethanol.
Step 2: Add piperazine to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of Quipazine Dihydrochloride follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Quipazine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to various piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quipazine Dihydrochloride is widely used in scientific research due to its interaction with serotonin receptors. Its applications include:
Chemistry: Studying the synthesis and reactivity of piperazine derivatives.
Biology: Investigating the role of serotonin in various biological processes.
Medicine: Exploring potential therapeutic uses for serotonin-related disorders.
Industry: Developing new serotonergic drugs and compounds.
Mechanism of Action
Quipazine Dihydrochloride acts primarily as a serotonin reuptake inhibitor and a serotonin receptor agonist. It binds to various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . By inhibiting serotonin reuptake, it increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is crucial for its effects on mood, cognition, and behavior.
Comparison with Similar Compounds
2C-B-PP: Another piperazine derivative with serotonergic activity.
6-Nitroquipazine: A potent serotonin reuptake inhibitor.
Naphthylpiperazine: Known for its interaction with serotonin receptors.
Uniqueness: Quipazine Dihydrochloride is unique due to its dual role as a serotonin reuptake inhibitor and receptor agonist. This dual action makes it a valuable tool in research, providing insights into the complex interactions of serotonin in the brain.
Properties
IUPAC Name |
2-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSMLXMNONDXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)

![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)


![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)



![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)


![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)
